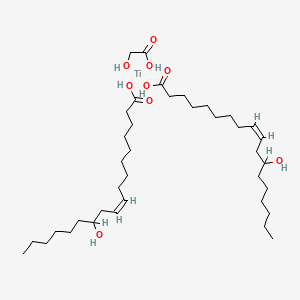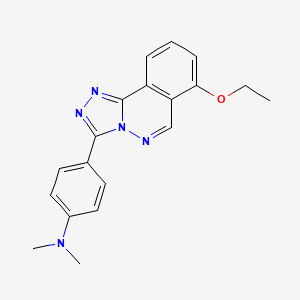
1,5-Diisocyanopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diisocyanopentane is an organic compound with the molecular formula C7H10N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O) attached to a pentane backbone. This compound is used primarily in the production of polyurethanes, which are materials with a wide range of applications, including foams, elastomers, and coatings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Diisocyanopentane can be synthesized by reacting 1,5-pentanediamine with phosgene in the gas phase. This reaction typically requires controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent .
Industrial Production Methods
The industrial production of this compound follows a similar route, where 1,5-pentanediamine is reacted with phosgene. The process is carried out in specialized reactors designed to handle toxic gases and ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diisocyanopentane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with alcohols to form urethanes.
Polymerization: It can polymerize with polyols to form polyurethanes.
Hydrolysis: The isocyanate groups can hydrolyze in the presence of water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Polyols: Used in the polymerization to form polyurethanes.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the polymerization with polyols.
Amines and Carbon Dioxide: Formed from the hydrolysis reaction.
Aplicaciones Científicas De Investigación
1,5-Diisocyanopentane has several applications in scientific research, including:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the development of biomaterials and tissue engineering scaffolds.
Medicine: Investigated for use in drug delivery systems and medical devices.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,5-Diisocyanopentane primarily involves its reactivity with nucleophiles. The isocyanate groups react with nucleophilic sites on other molecules, such as hydroxyl groups in alcohols or amines. This reactivity is the basis for its use in forming polyurethanes and other polymers .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Diisocyanatohexane: Another diisocyanate with a six-carbon backbone.
Toluene Diisocyanate: An aromatic diisocyanate used in similar applications.
Methylenediphenyl Diisocyanate: Another aromatic diisocyanate with different reactivity and applications.
Uniqueness
1,5-Diisocyanopentane is unique due to its specific chain length and the resulting properties of the polymers it forms. Its aliphatic nature provides different mechanical and chemical properties compared to aromatic diisocyanates, making it suitable for specific applications where flexibility and lower reactivity are desired .
Propiedades
Número CAS |
97850-58-3 |
|---|---|
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
1,5-diisocyanopentane |
InChI |
InChI=1S/C7H10N2/c1-8-6-4-3-5-7-9-2/h3-7H2 |
Clave InChI |
FNQAPWLAAGKPBO-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CCCCC[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


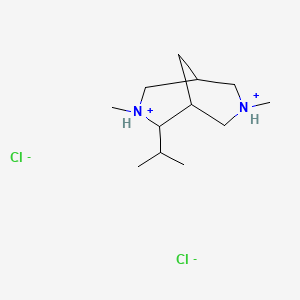
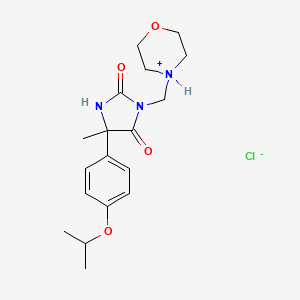

![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)

![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
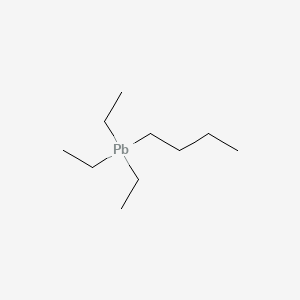
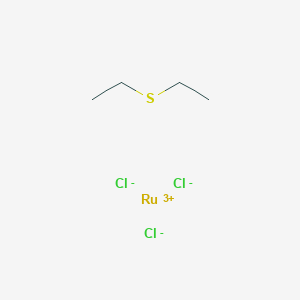
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
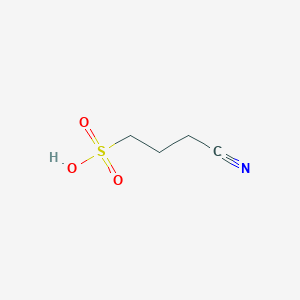
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
